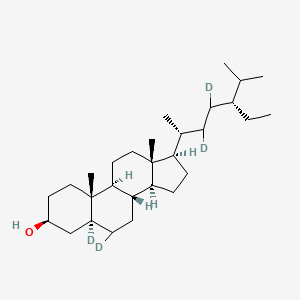
Bis(benzonitrile)palladium(II) bromide
概要
説明
Bis(benzonitrile)palladium(II) bromide is a complex of palladium, bromine, and benzonitrile . It is a solid substance used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of two benzonitrile molecules, a palladium atom, and two bromine atoms . The linear formula is represented as 2(C6H5CN)·PdBr2 .Chemical Reactions Analysis
This compound is used as a catalyst in various types of chemical reactions. These include Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 472.47 . It has a melting point of 95-102 °C .作用機序
Target of Action
Bis(benzonitrile)palladium(II) bromide is primarily used as a catalyst in various types of coupling reactions . Its primary targets are the reactants in these reactions, where it facilitates the formation of new bonds.
Mode of Action
The compound interacts with its targets by coordinating to the reactants and accelerating the reaction rate . It is particularly suitable for Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Result of Action
The primary result of this compound’s action is the acceleration of the reaction rate, leading to faster and more efficient production of the desired products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture . These factors can affect the compound’s ability to coordinate to the reactants and thus its catalytic activity.
実験室実験の利点と制限
One advantage of bis(benzonitrile)palladium(II) bromide is its high stability and solubility in organic solvents. It is also relatively easy to synthesize and purify. However, it can be expensive and may not be suitable for all types of reactions. In addition, its potential toxicity and environmental impact should be considered.
将来の方向性
There are many potential future directions for research on bis(benzonitrile)palladium(II) bromide. One area of interest is its use in the preparation of new materials with unique properties. Another area of interest is its potential use in medical applications, such as cancer treatment. Further studies are needed to fully understand its mechanism of action and potential toxicity. In addition, new synthesis methods and modifications to the compound may lead to improved properties and applications.
科学的研究の応用
Bis(benzonitrile)palladium(II) bromide has a wide range of applications in scientific research. It is often used as a catalyst in organic synthesis reactions, such as Suzuki-Miyaura cross-coupling reactions. It is also used in the preparation of materials, such as conducting polymers and metal-organic frameworks. In addition, it has been studied for its potential use in the treatment of cancer and other diseases.
Safety and Hazards
Bis(benzonitrile)palladium(II) bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .
特性
IUPAC Name |
benzonitrile;dibromopalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHIPXOBPPHTG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463954 | |
| Record name | Bis(benzonitrile)palladium(II) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15003-43-7 | |
| Record name | Bis(benzonitrile)palladium(II) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



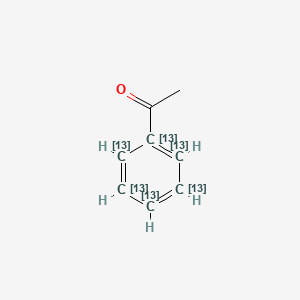
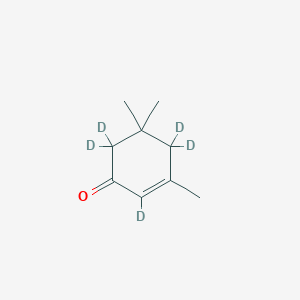
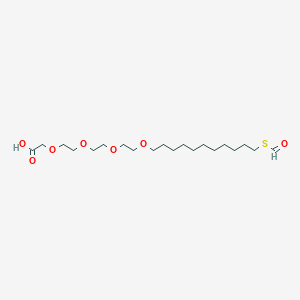
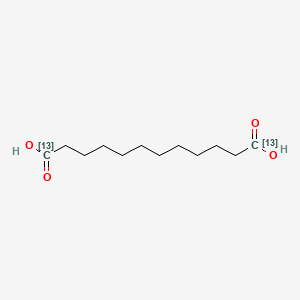
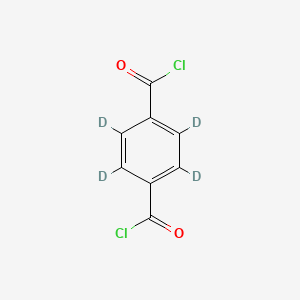







![Glycine, N-[(benzoylthio)acetyl]glycyl-](/img/structure/B3333762.png)
